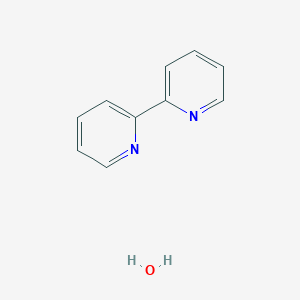

2,2'-Bipyridine water

Description

Fundamental Characteristics of 2,2'-Bipyridine (B1663995) as a Versatile Ligand

2,2'-Bipyridine (bpy) is a bidentate chelating ligand, meaning it binds to a central metal atom at two points. solubilityofthings.com This is achieved through the two nitrogen atoms in its pyridine (B92270) rings. solubilityofthings.com The resulting five-membered chelate ring enhances the stability of the metal complexes compared to monodentate ligands. nih.gov

In its free state, the 2,2'-bipyridine molecule is planar with the nitrogen atoms in a trans conformation. wikipedia.orgresearchgate.net However, upon protonation or coordination to a metal ion, it adopts a cis conformation. wikipedia.org While soluble in many organic solvents like ethanol (B145695) and chloroform, it has limited solubility in water. solubilityofthings.comchemicalbook.com

The electronic structure of 2,2'-bipyridine, characterized by its coplanar pyridine rings, facilitates electron delocalization. wikipedia.org This property is responsible for the distinct optical and redox characteristics of its metal complexes, many of which exhibit intense luminescence. wikipedia.orgwikipedia.org

Historical Development of 2,2'-Bipyridine Research in Water

The story of 2,2'-bipyridine began in 1888. nih.gov Its potential as a ligand was quickly recognized, and the early twentieth century saw a surge in research into its coordination chemistry. nih.govnih.gov One of the earliest and most notable applications was in the colorimetric determination of iron(II) ions, a method that capitalized on the intense color of the [Fe(bpy)₃]²⁺ complex. wikipedia.org

Early studies also laid the groundwork for understanding the thermodynamics and kinetics of complexation reactions in aqueous solutions. nih.govacs.org These investigations revealed that 2,2'-bipyridine complexes are generally more stable than those formed with a corresponding number of monodentate pyridine ligands. nih.gov The development of techniques like pulse radiolysis in the latter half of the 20th century allowed for detailed studies of the redox and substitutional kinetics of bipyridine complexes in aqueous environments. acs.org

Scope and Significance of Aqueous 2,2'-Bipyridine Chemistry in Modern Research

The versatility of 2,2'-bipyridine has led to its application in numerous areas of modern research. Its complexes are integral to the development of catalysts, particularly for water oxidation and CO₂ reduction. researchgate.net For instance, a dinuclear ruthenium complex involving a bipyridine ligand, known as "ruthenium blue," has been studied for its ability to catalyze water oxidation. wikipedia.org

Furthermore, the unique photophysical properties of ruthenium and platinum bipyridine complexes are harnessed in the development of luminophores and photosensitizers for applications in solar energy conversion and photoredox reactions. wikipedia.orgacs.orgscirp.org The field of supramolecular chemistry also extensively utilizes 2,2'-bipyridine as a building block for constructing complex architectures like molecular wires and helices. nih.govresearchgate.net The ease of functionalizing the bipyridine framework allows for the fine-tuning of the properties of these materials. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

64122-67-4 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-pyridin-2-ylpyridine;hydrate |

InChI |

InChI=1S/C10H8N2.H2O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H2 |

InChI Key |

ZWSZFTZCDGBJCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.O |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design for Aqueous Systems

Direct Synthesis Approaches of 2,2'-Bipyridine (B1663995) and Derivatives in Water or Mixed Aqueous Solvents

While many syntheses of 2,2'-bipyridine are conducted in organic solvents, several methods have been developed that utilize water or mixed aqueous solvents, enhancing the sustainability of these processes.

One notable method involves the use of a Raney nickel catalyst. An active, degassed Raney nickel catalyst can be prepared in distilled water by reacting a nickel-aluminum alloy with sodium hydroxide (B78521). orgsyn.org This catalyst can then be used for the coupling of pyridine (B92270) to form 2,2'-bipyridine. orgsyn.org This approach highlights a direct synthesis route where water is integral to the catalyst preparation. orgsyn.org

Additionally, modifications of traditional cross-coupling reactions have been explored for aqueous synthesis. The Ullmann homocoupling of 2-bromopyridine, historically performed at high temperatures with copper, has been adapted for greener conditions. nih.govnih.govbyjus.com For instance, the Ullmann homocoupling of bromamine (B89241) acid has been successfully catalyzed by copper nanoparticles on a silica (B1680970) support (Cu⁰-SiO₂) in water at 90 °C. nih.gov The hydrophilic nature of the silica support is suggested to promote the diffusion of the aqueous system, facilitating the reaction. nih.gov Similarly, Suzuki-Miyaura cross-coupling, a powerful tool for forming C-C bonds, can be performed in aqueous conditions. mdpi.comlibretexts.orgyoutube.com The reaction typically involves a palladium catalyst and a base, and the use of water as a solvent is possible, particularly because organoborane reagents can be water-soluble. libretexts.orgyoutube.com

A summary of representative direct synthesis approaches is provided in the table below.

Table 1: Direct Synthesis Approaches for 2,2'-Bipyridine in Aqueous or Mixed-Aqueous Systems

| Reaction Type | Catalyst/Reagent | Solvent System | Key Features |

|---|---|---|---|

| Dehydrogenative Coupling | Raney Nickel | Water | Catalyst prepared directly in water. orgsyn.org |

| Ullmann Homocoupling | Cu⁰-SiO₂ | Water | Utilizes a hydrophilic support to enhance reaction in water. nih.gov |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Dioxane/Water | A versatile method adaptable to aqueous mixtures for C-C bond formation. mdpi.comyoutube.com |

Functionalization Strategies of 2,2'-Bipyridine to Enhance Aqueous Solubility and Reactivity

The parent 2,2'-bipyridine molecule has limited solubility in water. guidechem.com To overcome this, various functional groups can be introduced onto the bipyridine scaffold. These groups enhance aqueous solubility through polar interactions with water and can also modulate the electronic properties and coordination behavior of the ligand.

The introduction of sulfonic acid (-SO₃H) groups is a highly effective strategy for rendering 2,2'-bipyridine and its metal complexes water-soluble. The sulfonic acid group is strongly acidic and exists as the sulfonate anion (-SO₃⁻) in neutral aqueous solutions, which significantly increases the polarity and hydrophilicity of the molecule.

The synthesis of sulfonated bipyridines can be achieved through various methods. For example, intramolecular radical substitution using a sulfonamide as a linker can be employed to prepare aminated bipyridines and bipyridine sultams, which are precursors or related structures to sulfonated bipyridines. rsc.org The resulting water-soluble ligands, such as [2,2'-Bipyridine]-5-sulfonic acid, are crucial for developing homogeneous catalysts for reactions in aqueous media. nih.gov

Hydroxyl (-OH) and carboxylic acid (-COOH) groups are also pivotal in enhancing the aqueous compatibility of 2,2'-bipyridine ligands. Both groups are capable of forming strong hydrogen bonds with water molecules, which greatly improves solubility.

Hydroxylated Derivatives: The synthesis of hydroxylated 2,2'-bipyridines can be achieved through chemoenzymatic methods, starting from precursors like 2-chloroquinolines. nih.gov These hydroxyl groups not only increase water solubility but can also serve as additional coordination sites or be involved in directing the stereochemistry of catalytic reactions. nih.gov

Carboxylated Derivatives: Carboxylic acid groups can be introduced onto the bipyridine ring through the hydrolysis of nitrile precursors. For example, 2,2′-bipyridine-6-carboxylic acid and 2,2′-bipyridine-6,6′-dicarboxylic acid can be obtained by hydrolyzing the corresponding carbonitriles with concentrated HCl. nih.gov Another route is the oxidation of alkyl-substituted bipyridines. nih.gov These carboxylic acid functionalities enhance solubility and provide an additional anionic coordination site (carboxylate, -COO⁻) for binding to metal centers. eurjchem.com

The effects of these functional groups on solubility are summarized below.

Table 2: Functional Groups for Enhancing Aqueous Solubility of 2,2'-Bipyridine

| Functional Group | Chemical Formula | Primary Mechanism for Enhanced Solubility | Additional Properties |

|---|---|---|---|

| Sulfonic Acid | -SO₃H | Forms highly polar sulfonate anion (-SO₃⁻) | Can influence electronic properties of the ligand. rsc.org |

| Hydroxyl | -OH | Forms hydrogen bonds with water | Can act as a secondary coordination site. nih.gov |

| Carboxylic Acid | -COOH | Forms hydrogen bonds; deprotonates to polar carboxylate (-COO⁻) | Provides an anionic coordination site. nih.goveurjchem.com |

Rational Ligand Design Principles for Stability and Tunability in Aqueous Media

Designing 2,2'-bipyridine ligands for aqueous applications requires a strategic approach that considers both the stability of the ligand and its resulting metal complexes in water, and the ability to tune their properties for specific functions.

Stability: The design of robust ligands that resist degradation (e.g., hydrolysis) is paramount. This can involve creating sterically hindered structures that protect the metal center from coordination by water molecules or hydroxide ions. Furthermore, computational studies using density functional theory (DFT) can predict the stability of different ligand linkers. For example, simulations have shown that non-halogenated linkers exhibit higher stability compared to chlorinated analogues, which can be prone to degradation at negative potentials. rsc.orgresearchgate.net The kinetic stability of the resulting metal complexes is also a key consideration, as the ligand's anticancer activity, for instance, can be turned "on" or "off" based on its complexation or decomplexation with metal ions. nih.govacs.org

Tunability: The electronic and steric properties of 2,2'-bipyridine ligands can be precisely adjusted through the introduction of various substituents. This "tunability" is essential for controlling the redox potentials, catalytic activity, and photophysical properties of their metal complexes. nih.gov

Electronic Tuning: Attaching electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) to the bipyridine rings alters the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond and the redox properties of the complex.

Steric Tuning: Introducing bulky substituents near the coordination site can control the geometry around the metal center, influence substrate accessibility in catalytic applications, and enhance the stability of the complex by preventing unwanted side reactions. nih.gov

A rational design approach often involves a modular synthesis strategy, where different functionalized pyridine precursors are combined through cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov This allows for the systematic variation of substituents to optimize the ligand's performance for a specific application in an aqueous environment.

Coordination Chemistry of 2,2 Bipyridine Metal Complexes in Aqueous Solutions

Formation and Thermodynamic Stability of Metal-2,2'-Bipyridine Complexes in Water

The formation of metal-2,2'-bipyridine complexes in water is a stepwise process, where bpy molecules sequentially replace water molecules in the metal's primary coordination sphere. For a generic divalent metal ion M(H₂O)₆²⁺, the process can be represented by the following equilibria:

[M(H₂O)₆]²⁺ + bpy ⇌ [M(bpy)(H₂O)₄]²⁺ + 2H₂O (governed by stability constant K₁)

[M(bpy)(H₂O)₄]²⁺ + bpy ⇌ [M(bpy)₂(H₂O)₂]²⁺ + 2H₂O (governed by stability constant K₂)

[M(bpy)₂(H₂O)₂]²⁺ + bpy ⇌ [M(bpy)₃]²⁺ + 2H₂O (governed by stability constant K₃)

For first-row transition metals, the stability of the high-spin complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Spectrophotometric studies on the complexation of Co(II), Ni(II), and Cu(II) with 2,2'-bipyridine (B1663995) have determined the stoichiometry to be a 1:2 metal-to-ligand ratio, with stability constants (K) at 30°C following the order Cu(II) > Ni(II) > Co(II). The reactions are typically spontaneous and exothermic.

| Metal Ion | Stability Constant (K) |

|---|---|

| Cu(II) | 3.51 x 10³ |

| Ni(II) | 3.30 x 10³ |

| Co(II) | 2.88 x 10³ |

Structural Characterization and Hydration Phenomena in Metal-2,2'-Bipyridine Complexes

Water molecules that are not directly bonded to the metal ion often reside within the crystal lattice as water of hydration. These outer-sphere water molecules are critical in dictating the crystal packing and forming extended supramolecular networks through hydrogen bonding. They can bridge adjacent complex cations, link cations to anions, or form distinct hydrogen-bonded sheets or clusters that separate layers of the metal complexes. mdpi.comrsc.org For example, in the hydrated structure of cis-[Cd(bpy)₂F₂]·3.5H₂O, the crystal structure consists of layers of the cadmium complex separated by sheets of hydrogen-bonded water molecules. mdpi.com These interactions, along with π-stacking between the aromatic rings of bpy ligands on adjacent complexes, are the dominant forces in the assembly of the crystal structure. mdpi.com

The location of water molecules—either in the inner or outer coordination sphere—profoundly affects the properties of the complex.

Inner-sphere water: When water molecules are directly coordinated to the metal center, they act as ligands and directly influence the electronic and magnetic properties of the metal. wikipedia.orgresearchgate.net They are part of the primary coordination environment and can be displaced in ligand substitution reactions. The acidity of these coordinated water molecules is significantly higher than that of bulk water, leading to pH-dependent deprotonation to form hydroxo (M-OH) or oxo (M=O) species.

Outer-sphere water: Water molecules in the second coordination sphere interact with the complex through hydrogen bonds to the primary ligands (e.g., coordinated water or other H-bond donating/accepting groups on the bpy ligand). researchgate.netbit.edu.cnchinesechemsoc.org While these interactions are weaker than direct coordination, they can subtly modulate the redox potential and reactivity of the complex by stabilizing certain charge distributions or conformations. chinesechemsoc.org These outer-sphere interactions are crucial for understanding the behavior of these complexes in aqueous solution, where a dynamic hydration shell exists.

Solution-Phase Speciation and pH-Dependent Behavior of 2,2'-Bipyridine Chelates in Water

In aqueous solution, the speciation of metal-bipyridine complexes is highly dependent on pH. This dependence arises from two main factors: the protonation of the free 2,2'-bipyridine ligand and the hydrolysis of coordinated water molecules.

2,2'-Bipyridine is a weak base and can be protonated once to form the [bpyH]⁺ cation. nih.gov The pKa for this equilibrium is approximately 4.3-4.4 in aqueous solution. nih.gov At pH values below the pKa, the concentration of free, unprotonated bpy available for coordination decreases, which can hinder the formation of metal-bpy complexes.

Furthermore, aquo-metal-bipyridine complexes can act as Brønsted acids. The coordinated water molecules are more acidic than free water and can undergo deprotonation as the pH increases. This leads to the formation of hydroxo- and, in some cases, oxo-bridged dimeric or polymeric species. For example, the hydrolysis of iron(III)-bipyridine complexes has been studied in detail, showing a complex interplay between the metal's oxidation state and its pH-dependent speciation. acs.org The equilibrium between the aquo complex [M(bpy)ₙ(H₂O)ₓ]²⁺ and its conjugate base [M(bpy)ₙ(H₂O)ₓ₋₁(OH)]⁺ is a critical aspect of their aqueous chemistry.

Ligand Exchange Kinetics and Reactivity of Metal-2,2'-Bipyridine Complexes in Aqueous Environments

The reactivity of metal-bipyridine complexes in water is often governed by the kinetics of ligand exchange, where either a bpy ligand or a coordinated water molecule is replaced by another species. Kinetic studies, particularly for nickel(II) complexes, show that these reactions often proceed through a dissociative-type mechanism. jsr.orgjsr.org The rate-determining step typically involves the partial unwrapping or dissociation of a multidentate ligand. researchgate.net

The rate of these ligand exchange reactions is frequently dependent on the pH of the solution. Reactions are often accelerated in acidic conditions. jsr.orgresearchgate.net This acid catalysis can be attributed to the protonation of a dissociated amine group from the primary ligand, which inhibits its re-coordination and facilitates the entry of the incoming ligand, such as bpy. researchgate.net For example, the ligand exchange reaction between NiNTA⁻ and 2,2'-bipyridine is first-order with respect to both the nickel complex and bipyridine and is also accelerated by hydrogen ions. jsr.org The rate constant for the hydrogen ion-unassisted pathway is 0.671 M⁻¹s⁻¹, while the rate constant for the hydrogen ion-assisted pathway is significantly higher at 9.45 x 10⁴ M⁻²s⁻¹. jsr.org This demonstrates the profound effect of the aqueous environment on the reactivity pathways of these complexes.

Catalytic Applications of 2,2 Bipyridine Systems in Aqueous Media

Water Oxidation and Reduction Electrocatalysis and Photocatalysis

The splitting of water into hydrogen and oxygen is a cornerstone of several renewable energy strategies. 2,2'-Bipyridine-based catalysts are instrumental in overcoming the significant kinetic barriers associated with both the oxidative and reductive halves of this process.

Homogeneous water oxidation catalysts (WOCs) often feature ruthenium, cobalt, or iron centers chelated by polypyridyl ligands, including 2,2'-bipyridine (B1663995). wikipedia.org Ruthenium-aqua complexes with bipyridine and terpyridine ligands are well-documented for their catalytic activity. wikipedia.org For instance, the "blue dimer," {[Ru(bipyridine)₂(OH₂)]₂O}⁴⁺, is a known catalyst and intermediate in water oxidation. wikipedia.org Cobalt-based WOCs, while sometimes prone to instability, have also been developed. wikipedia.org A notable example is the Co(py)₅(H₂O)₂, which operates through a proton-coupled electron transfer mechanism. wikipedia.org Iron complexes, such as water-soluble [Fe(OTf)₂(Me₂Pytacn)], have also demonstrated efficiency as WOCs. wikipedia.org

A significant challenge in homogeneous catalysis is the potential for the molecular catalyst to decompose into heterogeneous metal oxides under oxidative conditions. mountainscholar.org Distinguishing between true homogeneous catalysis and catalysis by in-situ formed heterogeneous materials is a critical area of research. mountainscholar.org For example, some cobalt-based systems initially believed to be homogeneous were later found to form CoOₓ nanoparticles that act as the true catalyst. acs.org However, thorough investigations of systems like Co(HL), where HL is N,N-bis(2,2'-bipyrid-6-yl)amine, have shown that while the complex interacts with the electrode, it does not form CoOₓ, exhibiting a Faradaic efficiency of 83 ± 6% for oxygen evolution, a typical value for homogeneous Co-based catalysts. acs.org

Heterogeneous WOCs can be designed by immobilizing 2,2'-bipyridine-metal complexes onto solid supports. A periodic mesoporous organosilica (PMO) containing 2,2'-bipyridine groups (BPy-PMO) provides a platform for creating well-defined catalytic sites. rsc.orgresearchgate.net By immobilizing tris(2,2'-bipyridine)ruthenium complexes on BPy-PMO, a heterogeneous photocatalyst for water oxidation was constructed. rsc.orgresearchgate.net Tuning the electronic properties of the immobilized Ru complexes through ligand substitution allows for the optimization of photocatalytic activity. rsc.orgresearchgate.net For instance, complexes with electron-withdrawing groups on the bipyridine ligands generally show higher activity. cjcatal.com Another approach involves using materials like iron(III)-modified potassium manganese oxides in conjunction with a [Ru(bpy)₃]²⁺ photosensitizer in a persulfate system to drive water oxidation. acs.org

The photocatalytic oxidation of water using persulfate and [Ru(bpy)₃]²⁺ as a photosensitizer is a standard method for evaluating the reactivity of WOCs. nih.gov Both homogeneous metal complexes and heterogeneous metal oxides can act as catalysts in this system. nih.gov Interestingly, some molecular complexes can serve as precursors, transforming into catalytically active metal oxide nanoparticles during the reaction. nih.gov

Table 1: Comparison of Homogeneous and Heterogeneous 2,2'-Bipyridine-Based Water Oxidation Catalysts

| Catalyst Type | Metal Center | Ligand/Support | Environment | Key Features |

|---|---|---|---|---|

| Homogeneous | Ruthenium | 2,2'-bipyridine, terpyridine | Aqueous | Well-established activity, e.g., "blue dimer" wikipedia.org |

| Homogeneous | Cobalt | N,N-bis(2,2'-bipyrid-6-yl)amine | Aqueous | Operates without forming CoOₓ acs.org |

| Homogeneous | Iron | Pyridine-substituted trimethyltriazacyclononane | Aqueous | Water-soluble and efficient wikipedia.org |

| Heterogeneous | Ruthenium | Tris(2,2'-bipyridine) on BPy-PMO | Aqueous | Tunable photocatalytic activity rsc.orgresearchgate.net |

The reduction of protons to molecular hydrogen is the other essential half-reaction for water splitting. 2,2'-Bipyridine complexes of metals like cobalt and rhodium are effective catalysts for this transformation in aqueous media.

A general mechanism for photocatalytic hydrogen production involves a photosensitizer, often [Ru(bpy)₃]²⁺, which, upon light excitation, transfers an electron to the proton reduction catalyst. rsc.org A sacrificial electron donor then regenerates the photosensitizer. rsc.org In electrocatalytic systems, a cathodic potential drives the proton reduction at the catalyst. rsc.org

Cobalt polypyridyl complexes are known for their efficiency and stability in catalyzing hydrogen evolution in water. researchgate.net A coordinatively saturated cobalt complex, [(bpy)₂Co(NO₃)]⋅NO₃, has been shown to be a water-soluble electrocatalyst and photocatalyst for hydrogen production. researchgate.net In a photocatalytic system with [Ru(bpy)₃]Cl₂ and ascorbic acid, it achieved a high initial turnover number (TON) of 7000. researchgate.net Electrocatalytically, it can generate hydrogen from neutral water with a turnover frequency (TOF) of 403 mol of H₂ per mole of catalyst per hour. researchgate.net

Mechanistic studies on complexes like [CpRh(bpy)] (Cp = pentamethylcyclopentadienyl) have provided detailed insights into the elementary steps of hydrogen evolution. pnas.orgpnas.org The process involves the initial protonation of the complex to form a metal hydride. pnas.orgpnas.org This hydride can then tautomerize to a complex where the cyclopentadienyl (B1206354) ligand is protonated. pnas.orgpnas.org Both the metal hydride and the ligand-protonated species can be active intermediates in the catalytic cycle, depending on the strength of the proton source. pnas.orgpnas.org

In some cobalt-based systems, the as-synthesized complex can act as a precatalyst. For example, a cobalt complex with an N-confused tetraphenylporphyrin-inspired pyridine-bearing pentadentate ligand was found to be a precatalyst in aqueous media. acs.org The active catalyst is formed upon dissociation of a pyridine (B92270) ligand, which can then act as a proton relay, facilitating the rapid protonation of the Co(I) intermediate and leading to high catalytic activity. acs.org

The long-term stability of these photocatalytic systems is a crucial factor. In the classic [Ru(bpy)₃]²⁺-methylviologen-platinum system, hydrogen evolution can be sustained for extended periods by maintaining a low pH, for instance, by the addition of solid ethylene-N, N, N', N'-tetraacetic acid. researchgate.net

Electrochemical and Photochemical CO₂ Reduction Catalysis in Aqueous Environments

The conversion of carbon dioxide into valuable fuels and chemical feedstocks is a key strategy for mitigating its atmospheric accumulation. 2,2'-Bipyridine complexes are among the most studied molecular catalysts for the electrochemical and photochemical reduction of CO₂ in aqueous solutions.

Ruthenium and Rhenium complexes containing bipyridine ligands are well-established catalysts for CO₂ reduction. mdpi.com For example, polymeric [{Ru⁰(bpy)(CO)₂}ₙ] species, formed by the two-electron reduction of precursor complexes, are identified as the catalytically active species that selectively produce carbon monoxide (CO) from CO₂. mdpi.com Similarly, rhenium tricarbonyl complexes with 2,2'-bipyridine ligands are effective molecular electrocatalysts for the selective reduction of CO₂ to CO. rsc.org

Manganese-based catalysts of the type [MnBr(bpy)(CO)₃] are a noble-metal-free alternative that has shown high activity. redalyc.org The catalytic mechanism often involves the reduction of the Mn(I) center, followed by dimerization or hydride formation, which then leads to the reduction of CO₂ to either CO or formic acid (HCOOH). redalyc.org A water-soluble version, [MnBr(4,4'-{Et₂O₃PCH₂}₂-2,2'-bipyridyl)(CO)₃], has been successfully used for photocatalytic CO₂ reduction in aqueous solution using a zinc porphyrin photosensitizer under red-light irradiation. acs.org

Modifying the 2,2'-bipyridine ligand is a powerful strategy to tune the activity and selectivity of CO₂ reduction catalysts. Introducing substituents can alter the electronic properties and steric environment of the catalytic center.

For instance, in Ru(L)(CO)₂Cl₂ type catalysts (where L is a substituted bipyridine), the position of methyl groups on the bipyridine ring significantly affects the catalytic efficiency. researchgate.net While the reduction potentials might be similar, complexes with methyl groups at the 6,6'-positions (Ru6dmb) selectively produce CO, whereas those with methyl groups at the 4,4'- or 5,5'-positions (Ru4dmb and Ru5dmb) yield both CO and HCOO⁻. researchgate.net

In photocatalytic systems using [Ru(bpy)₃]²⁺ as a photosensitizer, the addition of substituted bipyridines can influence the product ratio of CO to H₂. osti.gov For example, adding 2,9-dimethyl-1,10-phenanthroline can effectively promote the formation of both CO and H₂. osti.gov

For heterogeneous catalysts, such as Mn(R-bpy)(CO)₃Br immobilized on multi-walled carbon nanotubes (MWCNT), extending the π-system of the bipyridine ligand can enhance performance. nih.gov A catalyst with a 4,4'-di(naphthalen-1-yl)-2,2'-bipyridine ligand (Mn(nap-bpy)(CO)₃Br/MWCNT) showed exceptional electrocatalytic activity for CO₂ reduction to CO and could also reduce bicarbonate to formate (B1220265) and CO. nih.gov This enhanced selectivity is attributed to a unique cambering of the bipyridine ligand. nih.gov

A simple methyl substituent on the bipyridine ligand of [Ru(tBu₃tpy)(bpy)(NCCH₃)]²⁺ can enable a new catalytic cycle that operates at a lower overpotential, leading to highly efficient CO₂ reduction to CO. nih.gov

Table 2: Effect of Bipyridine Ligand Modification on CO₂ Reduction

| Catalyst | Ligand Modification | Product(s) | Key Finding |

|---|---|---|---|

| Ru(L)(CO)₂Cl₂ | 6,6'-dimethyl-2,2'-bipyridine | CO | High selectivity for CO researchgate.net |

| Ru(L)(CO)₂Cl₂ | 4,4'- or 5,5'-dimethyl-2,2'-bipyridine | CO, HCOO⁻ | Produces a mixture of products researchgate.net |

| Mn(R-bpy)(CO)₃Br/MWCNT | 4,4'-di(naphthalen-1-yl)-2,2'-bipyridine | CO, HCOO⁻ | Extended π-system enhances activity and enables bicarbonate reduction nih.gov |

Introducing proton-responsive groups, such as hydroxyl (-OH) groups, onto the 2,2'-bipyridine ligand can significantly enhance catalytic activity in aqueous media. These groups can act as internal bases or proton relays, facilitating key steps in the catalytic cycle.

Water-soluble pentamethylcyclopentadienyl cobalt(III) complexes with 4,4'- and 6,6'-dihydroxy-2,2'-bipyridine (4DHBP and 6DHBP) ligands are active for CO₂ hydrogenation to formate in aqueous bicarbonate solutions. nih.govresearchgate.net Under basic conditions, these ligands exist in their deprotonated, oxyanionic forms, which have stronger electron-donating properties and enhance catalytic activity. researchgate.net The position of the hydroxyl groups is crucial; the 6,6'-dihydroxy derivative can act as an internal base to promote H₂ activation. researchgate.net

Similarly, iridium complexes with proton-responsive ligands show enhanced performance in CO₂ hydrogenation. osti.gov Hydroxyl groups on the bipyridine ligand enhance catalysis through both the electronic effect of the resulting oxyanions and a "pendent-base" effect, where the hydroxyl group participates in the secondary coordination sphere. osti.gov

However, the effect of proton-responsive ligands is not always beneficial for CO₂ reduction. In the case of [Ru(tpy)(6DHBP)(NCCH₃)]²⁺, the proton-responsive 6,6'-dihydroxy-2,2'-bipyridine ligand was found to hinder CO₂ reduction catalysis. osti.gov Electrochemical reduction of this complex leads to the deprotonation of the ligand, and the resulting deprotonated species reacts with CO₂ to form stable carbonates, effectively shutting down the catalytic cycle. osti.gov

Other Redox Catalytic Transformations in Aqueous Solutions

Beyond water splitting and CO₂ reduction, 2,2'-bipyridine complexes catalyze a range of other redox transformations in aqueous media.

Palladium catalysts with 2,2'-dipyridylamine (B127440) ligands, which are structurally related to bipyridine, have been used for Heck reactions in biphasic aqueous media. core.ac.uk These reactions can be carried out at elevated temperatures, and the catalyst can be recycled in the aqueous phase. core.ac.uk

Bis(bipyridine)silver(II) peroxydisulfate, [Ag(bipy)₂]S₂O₈, is a stable and selective oxidizing agent for various organic functional groups. arkat-usa.org The reactions are performed under neutral conditions, and the product type and extent of oxidation can be controlled by the oxidant-to-substrate molar ratio. arkat-usa.org

Nickel complexes with 2,2'-dipyridylamine ligands have been shown to catalyze the electroreductive coupling of aromatic halides in ethanol (B145695). core.ac.uk

The versatility of 2,2'-bipyridine as a ligand also extends to its use in synthesizing other catalysts. For example, it is a key component in the synthesis of dioxorhenium(V) complexes, which have interesting redox and photoredox properties, although their poor aqueous solubility can be a challenge. dtic.mil

Oxidation Reactions of Organic Substrates in Water

2,2'-Bipyridine-metal complexes are effective catalysts for the oxidation of various organic substrates in aqueous media. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups or for increasing the oxidation state of a molecule.

One notable example is the oxidation of alcohols. A system comprising copper(I) iodide (CuI), 2,2'-bipyridine, and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) has been optimized for the synthesis of nitriles from alcohols, using aqueous ammonia (B1221849) as the nitrogen source and molecular oxygen as the oxidant. ciac.jl.cn This process effectively converts both aromatic and aliphatic alcohols into their corresponding nitriles with high conversion and yield under pressurized O₂/N₂ at 120 °C. ciac.jl.cn

Ruthenium-bipyridine complexes are also potent oxidation catalysts in water. The complex [Ru(tpy)(bpy)(O)]^2+ (where tpy is 2,2′:6′,2″-terpyridine), generated electrochemically in aqueous solution from its aqua precursor [Ru^II(tpy)(bpy)(OH₂)]^2+, demonstrates a broad substrate scope. rsc.org It is a powerful oxidant capable of catalyzing the oxidation of alcohols, aldehydes, hydrocarbons, and olefins in mild aqueous buffer solutions (pH 7–9). rsc.org

Furthermore, chromium(VI)-bipyridine complexes have been studied for the oxidation of carbohydrates. In the oxidation of D-glucose to its corresponding lactone, the kinetically active species is a Cr(VI)-bipy complex. nih.gov The proposed mechanism involves a nucleophilic attack by the glucose on the Cr(VI)-bipy complex to form a ternary intermediate. This intermediate then undergoes a two-electron redox decomposition in the rate-determining step to yield the lactone product and a Cr(IV)-bipy complex. nih.gov

| Substrate | Catalyst System | Oxidant | Product | Key Findings | Reference |

| Benzyl Alcohol | CuI/Bipy/TEMPO | O₂ | Benzonitrile | High conversion (>90%) and yield (>90%) achieved in aqueous ammonia. | ciac.jl.cn |

| Alcohols, Aldehydes, Olefins | [Ru(tpy)(bpy)(O)]^2+ | Electrochemical | Carbonyls, etc. | Catalyst is electrochemically generated in situ in aqueous buffer (pH 7-9). | rsc.org |

| D-Glucose | Cr(VI)-bipy complex | Cr(VI) | D-gluconolactone | Reaction proceeds via a ternary complex, with first-order dependence on the catalyst. | nih.gov |

Conjugate Addition Reactions in Aqueous Media

Conjugate addition, particularly the Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction. The development of 2,2'-bipyridine-based catalysts that operate in water has made this transformation more sustainable.

Palladium(II) complexes with disubstituted-2,2'-bipyridine ligands have been successfully used for the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds in water under air. rsc.org The complex [PdCl₂{3,3′-(OH)₂-2,2′-bipy}] was found to be particularly effective, providing the desired products in good to high yields under mild conditions. rsc.org The presence of the 2,2'-bipyridine ligand is crucial as it can inhibit the undesirable β-hydride elimination pathway in palladium-catalyzed reactions. organic-chemistry.org

Iron-catalyzed systems have also been developed. A combination of FeCl₃·6H₂O and a water-soluble cationic 2,2'-bipyridyl ligand catalyzes the direct conjugate addition of aryl iodides to activated alkenes like α,β-unsaturated esters and ketones. mdpi.com This reaction proceeds in a weakly acidic aqueous solution at 80 °C in the presence of zinc dust as a reductant, yielding the 1,4-adducts in good yields. mdpi.com The use of the water-soluble bipyridyl ligand was found to be essential for the reaction's success. mdpi.com

Copper(II) complexes with chiral 2,2'-bipyridine ligands facilitate enantioselective conjugate additions in water. For instance, the asymmetric conjugate addition of bis(pinacolato)diboron (B136004) to α,β-unsaturated imines proceeds smoothly in water catalyzed by a chiral complex formed from Cu(OAc)₂ and a chiral bipyridine ligand, affording β-boryl imines with high yields and enantioselectivities. nih.govresearchgate.net Similarly, copper-catalyzed aza-Michael additions of aromatic amines to α,β-unsaturated olefins have been efficiently carried out in aqueous media, providing a green route to secondary phenylamines. nih.gov

| Nucleophile | Electrophile | Catalyst System | Key Findings | Reference |

| Arylboronic Acids | α,β-Unsaturated Carbonyls | [PdCl₂{3,3′-(OH)₂-2,2′-bipy}] | Selectively provides addition products in good to high yields in water under air. | rsc.org |

| Aryl Iodides | Activated Alkenes | FeCl₃·6H₂O / Cationic bipyridyl ligand | Enables direct conjugate addition in buffered aqueous solution; Zn dust used as reductant. | mdpi.com |

| Bis(pinacolato)diboron | α,β-Unsaturated Imines | Cu(OAc)₂ / Chiral bipyridine | Proceeds with high yields and high enantioselectivities in water. | nih.govresearchgate.net |

| Aromatic Amines | α,β-Unsaturated Olefins | Cu(OAc)₂ | Efficient hydroamination in the presence of sodium trifluoroacetate (B77799) in water. | nih.gov |

Influence of Micellar Systems on Aqueous Catalysis with 2,2'-Bipyridine Complexes

Micellar systems, formed by the self-assembly of surfactants in water, create microheterogeneous environments that can significantly influence the course of catalytic reactions. acs.orgnih.gov These "nanoreactors" can enhance reaction rates by concentrating reactants within the micellar volume and can also stabilize catalytic species. nih.govrsc.org

The effect of surfactants is clearly demonstrated in the Cr(VI) oxidation of D-glucose catalyzed by a Cr(VI)-bipy complex. nih.gov The presence of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) catalyzes the reaction, while the cationic surfactant N-cetylpyridinium chloride (CPC) inhibits it. nih.gov These opposing effects are attributed to the electrostatic and hydrophobic interactions between the surfactants and the reactants. nih.gov

In the palladium-catalyzed conjugate addition of arylboronic acids, the addition of SDS was found to stabilize the catalytically active palladium nanoparticles that form during the reaction, allowing for their recycling. rsc.org This demonstrates how micelles can improve the longevity and reusability of a catalyst.

Kinetic studies on the formation of nickel(II) complexes with 2,2'-bipyridyl in SDS micellar solutions revealed a considerable enhancement in the observed reaction rate. rsc.org This rate increase is not due to a change in the reaction mechanism but rather to the concentrative effect of the micelle surface, which increases the local concentrations of the metal ion and the bipyridine ligand. rsc.org

Conversely, in some systems, the micellar environment can lead to catalyst deactivation. For example, the tris(2,2'-bipyridine)iron(II) complex was found to dissociate easily when dispersed in a reversed micellar medium of cetyltrimethylammonium chloride (CTAC). researchgate.net This highlights that the choice of surfactant and the nature of the complex are critical for achieving positive catalytic outcomes in micellar systems. researchgate.netacs.org

Photophysical and Photochemical Investigations of 2,2 Bipyridine Complexes in Aqueous Solutions

Luminescence Properties and Quantum Yields in Hydrated Environments

The luminescence of 2,2'-bipyridine (B1663995) complexes in water is a key characteristic that provides insight into their excited-state properties. The solvent can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, which is often the emissive state in these complexes. emich.edursc.orgosti.gov For instance, the luminescence of ruthenium(II) tris(bipyridyl) chloride shows a dependence on both temperature and the solvent, indicating that interactions between the chromophore and the solvent molecules affect the decay of the excited state. emich.edu

| Complex | Solvent | Luminescence Lifetime (τ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| [EuL²]Cl₃ | H₂O | 0.78 ms | 0.046 | rsc.org |

| [EuL²]Cl₃ | D₂O | 1.28 ms | 0.089 | rsc.org |

| [EuL2(H₂O)₃] | H₂O | - | 0.026 | rsc.org |

Excited State Dynamics and Non-Radiative Decay Pathways in Water

The excited-state dynamics of 2,2'-bipyridine complexes in aqueous solutions are complex and often involve multiple decay pathways. Following photoexcitation to a metal-to-ligand charge transfer (MLCT) state, the complex can relax through radiative decay (luminescence) or non-radiative pathways. rsc.orgosti.gov In water, the strong Lewis acidity of the solvent can significantly influence these dynamics. rsc.orgosti.gov

For the complex [Fe(bpy)(CN)₄]²⁻, the MLCT excited state decays in less than 100 femtoseconds in water to form a quasi-stable metal-centered (MC) excited state with a lifetime of 13 picoseconds. rsc.orgosti.gov This is in stark contrast to its behavior in weaker Lewis acid solvents like dimethyl sulfoxide (B87167) and acetonitrile, where the MLCT state has a much longer lifetime of 19 picoseconds and does not populate a significant amount of MC states. rsc.orgosti.gov This highlights the profound effect of the solvent on the potential energy surfaces of the excited states and their relaxation pathways.

Non-radiative decay in aqueous solutions is often dominated by quenching from water molecules coordinated to the metal center. nih.govrsc.org This is particularly significant for lanthanide complexes, where the energy gap between the emissive state and the ground state can be bridged by the high-frequency O-H vibrations of water, leading to efficient non-radiative decay. The number of coordinated water molecules can be estimated by comparing the luminescence lifetimes in H₂O and D₂O. nih.govrsc.org

Another important aspect of excited-state dynamics is intersystem crossing, the transition from a singlet excited state to a triplet excited state. For 2,2'-bipyridine moieties in a periodic mesoporous organosilica framework, transient absorption spectra after excitation showed intersystem crossing from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁) with a lifetime of 52 ps. acs.org

Interfacial Electron and Energy Transfer Processes in Aqueous Systems

In aqueous systems, 2,2'-bipyridine complexes can participate in interfacial electron and energy transfer processes, which are fundamental to applications such as dye-sensitized solar cells and photocatalysis. aip.orgosti.govbohrium.com The interface between a photo-excited complex and a semiconductor material like titanium dioxide (TiO₂) is a common platform for studying these processes.

Upon photoexcitation, a ruthenium-polypyridyl dye adsorbed on a TiO₂ surface can inject an electron from its excited state into the conduction band of the semiconductor. osti.gov The rate of this electron injection is dependent on the energy of the excited state of the dye. Studies on a series of Ru(II) polypyridyl dyes have shown that the injection rates are biphasic, with time constants in the range of 3–30 ps and 30–500 ps. osti.gov The slower component of this decay is attributed to injection from the thermally equilibrated excited state, while the faster component corresponds to injection from higher energy states within the ³MLCT manifold. osti.gov

Energy transfer processes can also occur in aqueous systems. For instance, efficient energy transfer has been observed between a cationic pyrene (B120774) derivative and a tris(bipyridine)ruthenium(II) complex on a clay surface in an aqueous environment. bohrium.com However, the efficiency of this energy transfer can be reduced by competing electron transfer processes. bohrium.com In bichromophoric systems containing a [Ru(bpy)(CN)₄]²⁻ moiety linked to pyrene units, the direction of triplet energy transfer was found to be dramatically dependent on the solvent. In water, irreversible triplet energy transfer from the ruthenium complex to the pyrene unit occurs rapidly (200 ps). instras.com

Spectroscopic Probes for Elucidating Solution Structure and Solvation Dynamics

The sensitivity of the photophysical properties of 2,2'-bipyridine complexes to their local environment makes them excellent spectroscopic probes for investigating solution structure and solvation dynamics in aqueous systems. aip.orgnih.gov The changes in absorption and emission spectra, as well as luminescence lifetimes, can provide detailed information about the interactions between the complex and the surrounding solvent molecules.

For example, the solvation of the [Ru(bpy)₃]²⁺ ion has been studied using molecular dynamics simulations in various polar solvents, including water. aip.org These simulations revealed that in aqueous solution, the iodide ion forms a solvent-shared complex with [Ru(bpy)₃]²⁺, while the more strongly hydrated chloride ion forms a solvent-separated complex. aip.org This demonstrates how the solvation shell around the complex influences ion-ion interactions.

Electrochemical Studies of 2,2 Bipyridine Species in Aqueous Electrolytes

Cyclic Voltammetry and Determination of Redox Potentials in Water

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of 2,2'-bipyridine (B1663995) and its metal complexes in aqueous solutions. This method provides valuable information on the potentials at which oxidation and reduction events occur, the stability of the redox species, and the kinetics of electron transfer.

The reduction potentials for 2,2'-bipyridine in aqueous solutions have been determined through pulse radiolysis studies and analysis of the pH and free-energy dependence of quenching rate constants. osti.govdatapdf.com These studies have established key thermodynamic parameters for the one-electron reduction of bpy and its protonated forms. For instance, the standard reduction potential (E°) for the couple involving the protonated bipyridine cation (LH⁺) and the neutral radical (LH) is -0.97 V. osti.gov The electrochemical behavior of metal-bipyridine complexes is also extensively studied. For example, copper-bipyridine complexes, formed in situ from copper salts and bpy at high pH, show large, irreversible currents in their cyclic voltammograms, which is indicative of catalytic processes like water oxidation. nih.gov Similarly, the CV of ruthenium-bipyridine complexes reveals the influence of the ligand's electronic properties on the metal center's redox potentials. acs.org The reduction of the blue tris(2,2'-bipyridine)iron(II) complex, [Fe(bpy)₃]²⁺, is a reversible, one-electron, diffusion-controlled process with a formal potential that is independent of pH over a wide range (pH 2-10). electronicsandbooks.com

The table below summarizes key redox potential data for 2,2'-bipyridine and related species in aqueous media.

| Redox Couple | E⁰ (Volts vs. NHE) | Conditions | Reference |

| bpyH₂²⁺/bpyH₂⁺ | -0.50 V | 25 °C, Aqueous | osti.gov |

| bpyH⁺/bpyH | -0.97 V | 25 °C, Aqueous | osti.gov |

| (CH₃)₂bpyH₂²⁺/(CH₃)₂bpyH₂⁺ | -0.54 V | 25 °C, Aqueous | osti.gov |

| (CH₃)₂bpyH⁺/(CH₃)₂bpyH | -1.05 V | 25 °C, Aqueous | osti.gov |

| [Fe(bpy)₃]³⁺/[Fe(bpy)₃]²⁺ | +1.02 V | Aqueous | electronicsandbooks.com |

Elucidation of Electrocatalytic Mechanisms and Reaction Pathways in Aqueous Media

2,2'-Bipyridine and its complexes are effective electrocatalysts for crucial chemical transformations in aqueous environments, most notably water splitting into hydrogen and oxygen. Understanding the underlying mechanisms is key to designing more efficient catalysts.

Hydrogen Evolution Reaction (HER): Cobalt and nickel complexes incorporating bipyridine ligands have been shown to be active electrocatalysts for hydrogen production from water. A water-soluble cobalt complex, [(bpy)₂Co(NO₃)]⋅NO₃, electrocatalyzes hydrogen generation from neutral water with a turnover frequency (TOF) of 403 moles of hydrogen per mole of catalyst per hour at an overpotential of 838 mV. researchgate.net Computational studies on nickel complexes with bipyridine-based frameworks suggest that the catalytic mechanism involves non-covalent interactions between the proton donor and heteroatoms on the ligand. rsc.orgrsc.org The proposed pathway often involves the formation of a metal-hydride intermediate, which is a key step in H-H bond formation. researchgate.netresearchgate.net

Water Oxidation: Copper-bipyridine complexes have been identified as the first copper-based homogeneous catalysts for electrolytic water oxidation. nih.gov In alkaline aqueous solutions (pH 11.8-13.3), these complexes, believed to be predominantly (2,2'-bipyridine)Cu(OH)₂, exhibit a high turnover frequency of approximately 100 s⁻¹. nih.gov The kinetics of water oxidation by silver(II) ions complexed with bpy have also been investigated, suggesting a mechanism where the essential redox step involves the interaction of two [Ag(bipy)(OH)]⁺ molecules. rsc.org Ruthenium complexes containing the 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligand are among the most prominent molecular catalysts for water oxidation, operating via a proposed 7-coordinate Ru(V)=O intermediate. acs.org

A proposed mechanism for the photodegradation of a Ru(II)-bipyridine complex in the presence of hydrogen peroxide involves the uncoordinated hydroxyl group on the ligand promoting water loss and radical formation in the excited state. rsc.org The resulting radical is then oxidized by peroxide to generate a Ru(III) complex, which acts as an oxidant in an autocatalytic process. rsc.org

Effects of pH and Ionic Strength on the Electrochemical Behavior of 2,2'-Bipyridine Systems

The electrochemical properties of 2,2'-bipyridine systems in aqueous solutions are highly sensitive to the pH and ionic strength of the electrolyte. These parameters can influence the protonation state of the bipyridine ligand, the stability of metal complexes, and the kinetics of electron transfer.

Effect of pH: The redox potential of 2,2'-bipyridine and its complexes often exhibits a strong pH dependence. This is because the bipyridine ligand and its reduced forms can undergo protonation. osti.gov For example, the reduction of protonated bipyridine is a key step in certain reaction pathways. rsc.org In a study of a ruthenium complex with a 4,4′-dihydroxy-2,2′-bipyridine ligand, a Pourbaix diagram showed a pH-independent Ru³⁺/²⁺ redox potential below pH 2.0. rsc.org However, above pH 2.0, the potential decreased with increasing pH until the ligand was fully deprotonated at pH 6.8, demonstrating a clear proton-coupled electron transfer (PCET) process. rsc.org Mono-quaternized bipyridines are protonated on the pyridine (B92270) nitrogen in acidic media (e.g., 1 M H₂SO₄), which affects their reduction behavior. frontiersin.org

Effect of Ionic Strength: The ionic strength of the aqueous electrolyte can significantly affect the rates of electron transfer and the measured voltammetric currents, particularly for reactions involving charged species. In low ionic strength solutions, electrostatic forces (migration effects) play a more dominant role. dtic.mil For instance, the reduction waves for charged species can shift significantly as the concentration of the supporting electrolyte is decreased. dtic.mil This is due to changes in the electrical double layer at the electrode surface and the migration of charged reactants and products in the electric field. These effects can be utilized to study the kinetics of bimolecular electron-transfer reactions. dtic.mil

The table below illustrates the pH-dependent redox potentials for a Ruthenium-bipyridine complex.

| pH | E₁/₂ (Volts vs. Ag/AgCl) | Protonation State | Reference |

| < 2.0 | 0.91 V | Fully Protonated | rsc.org |

| 2.0 - 6.8 | Varies with pH | Partially Deprotonated | rsc.org |

| > 6.8 | 0.62 V | Fully Deprotonated | rsc.org |

Development of Aqueous Flow Battery Applications Utilizing 2,2'-Bipyridine Derivatives

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and 2,2'-bipyridine derivatives are being actively investigated as potential redox-active materials for these systems. researchgate.net Their suitability stems from the ability to tune their redox potential and solubility through molecular engineering. chemrxiv.orgrsc.org

Theoretical and computational studies have been employed to screen large libraries of 2,2'-bipyridine derivatives to identify promising candidates for anolytes (the negative electrolyte). chemrxiv.orgrsc.orgsemanticscholar.org These studies calculate key properties such as redox potential, pKa (related to protonation and stability), and aqueous solubility (log S). semanticscholar.org A general finding is that functionalization of the bipyridine scaffold with electron-withdrawing groups leads to an increase in the redox potential and an increase in molecular acidity (a lower pKa value). chemrxiv.orgrsc.org

Calculations of solubility in water have indicated that many of these derivatives possess adequate solubility for flow battery applications. chemrxiv.orgrsc.org Based on comprehensive analyses of their physicochemical properties, several molecules with carbonyl- and nitro-based functional groups have been identified as particularly promising candidates for use as negative redox-active materials in AORFBs. chemrxiv.orgrsc.org While many bipyridines show reversible redox couples at low potentials, the development of modular synthetic routes is crucial for systematic analysis and optimization of their structure-function relationships. nih.gov

Supramolecular Assemblies and Hydration Phenomena Involving 2,2 Bipyridine

Molecular Recognition and Binding Events in Aqueous Environments

In aqueous solutions, 2,2'-bipyridine (B1663995) participates in sophisticated molecular recognition and binding events, acting both as a standalone ligand and as a functional unit within larger host molecules. Its ability to bind to biomolecules has been demonstrated in studies of its interaction with polynucleotides. For instance, UV absorption data analysis has been used to evaluate the equilibrium constants of the pH-induced interaction of 2,2'-bipyridine with polyadenylic-polyuridylic acid in water. This research revealed that the ligand binding occurs in a two-step cooperative process.

Key parameters from this binding study are detailed in the table below.

| Parameter | Value | Description |

| Intrinsic Binding Constant (lgKg) | 1.93 | Represents the binding affinity of an isolated ligand molecule. |

| Cooperativity Parameter (ω) | 340 | Indicates a strong positive cooperativity, where the binding of one ligand enhances the affinity for subsequent ligands. |

Beyond direct interactions, 2,2'-bipyridine is a critical component in the architecture of synthetic host molecules designed for selective ion recognition. Hybrid cryptands that incorporate bipyridine units into their structure exhibit selective binding for various metal cations. The inclusion of the bipyridine moiety influences the size and rigidity of the cryptand's cavity, thereby tuning its selectivity for specific ions like K+, Sr2+, Na+, and Ca2+.

Formation of Extensive Hydrogen Bonding Networks with Water Molecules

The hydrophilic nature of the two nitrogen atoms in 2,2'-bipyridine makes them potent hydrogen bond acceptors. In aqueous environments and hydrated crystal structures, these nitrogen atoms readily interact with surrounding water molecules, leading to the formation of extensive and often complex hydrogen-bonded networks. researchgate.net These networks are fundamental to the stabilization of supramolecular assemblies.

In the crystal structures of various 2,2'-bipyridine derivatives and their metal complexes, water molecules act as bridges, interconnecting different parts of the structure through a web of hydrogen bonds. acs.org For example, in certain dipyridone structures, zigzag chains formed by N–H···O hydrogen bonds are interconnected by bridging water molecules, creating a robust three-dimensional network. acs.org Computational studies, often performed with a simulated aqueous environment (SCRF=water), have been used to estimate the energies of these interactions, confirming their significance in stabilizing particular conformations, such as the cis conformer of protonated 2,2'-bipyridinium. mdpi.comresearchgate.netnih.gov Furthermore, research into the second coordination sphere of bipyridine complexes has revealed that C-H···O hydrogen bonds between the bipyridine ring and water can be surprisingly strong, in some cases even stronger than classical water-water hydrogen bonds. researchgate.net

Characterization of Discrete Water Clusters and Extended Water Morphologies in 2,2'-Bipyridine Complexes

The structured arrangement of water molecules around 2,2'-bipyridine can extend beyond simple hydration shells to form highly organized, discrete water clusters and extended polymeric morphologies. The surfaces of bipyridine-containing supramolecules serve as templates that direct the assembly of water molecules into non-covalent structures.

A remarkable example is the characterization of a one-dimensional anionic water cluster polymer, [(H₂O)₁₈(OH)₂]n²ⁿ⁻, which is stabilized within the crystal lattice by a bis(2,2′-bipyridine) cupric chloride cation, [CuCl(bipy)₂]⁺. mdpi.com In this structure, the copper-bipyridine complexes flank layers of ordered water and hydroxide (B78521) ions, which are linked by hydrogen bonds to form an extended, repeating polymeric chain. mdpi.com The water layers run parallel to the (100) crystal plane with a thickness of approximately 1.947 Å. mdpi.com Thermogravimetric analysis of various hydrated metal-bipyridine complexes further confirms the presence of structured water, showing that "hydration water molecules" are released at specific temperatures, indicating they are bound with significant energy within the crystal lattice. mdpi.com In some crystal structures, these water molecules may be disordered, yet they still play a crucial role in filling voids and mediating intermolecular contacts. mdpi.com

Influence of Hydrophobic and Hydrophilic Interactions on Supramolecular Architecture in Aqueous Systems

The dual chemical nature of 2,2'-bipyridine—possessing both hydrophobic aromatic rings and hydrophilic nitrogen atoms—is a primary driver of its self-assembly and the architecture of its supramolecular complexes in water. mdpi.com The balance and competition between these interactions dictate the final structure. cmu.edu

The hydrophobic effect, which is the tendency of nonpolar surfaces to aggregate in water to minimize their disruptive effect on the hydrogen-bonding network of water, plays a crucial role. nih.gov The flat, aromatic surfaces of the bipyridine rings participate in π-π stacking interactions, a common feature in the crystal packing of bipyridine and its complexes. nih.govcmu.edu These stacking interactions, with face-to-face distances around 3.518 Å, help to organize the molecules into columns or layers. nih.gov The hydrophobic character of the molecule is quantified by its log Kₒw (logarithm of the octanol-water partition coefficient), which is 1.50, indicating a moderate tendency to partition into a hydrophobic environment. nih.gov Evidence for hydrophobic interactions has also been observed in solution using NMR spectroscopy, where upfield shifts in the resonances of an alkyl group were attributed to its proximity to the aromatic system of a zinc-bipyridine complex. rsc.org

Concurrently, the hydrophilic nitrogen atoms direct the formation of hydrogen bonds with water and other hydrogen bond donors. cmu.edu These directional interactions are critical in guiding the assembly of molecules into specific geometries. The interplay between hydrophobic stacking and hydrophilic hydrogen bonding allows for the construction of complex three-dimensional networks where, for example, stacked columns of bipyridine complexes are cross-linked by water molecules or other hydrogen-bonding species. researchgate.net

The table below summarizes the key interactions governing the supramolecular architecture of 2,2'-bipyridine in aqueous systems.

| Interaction Type | Molecular Origin | Manifestation / Evidence |

| Hydrophilic | Lone pair electrons on nitrogen atoms | Hydrogen bonding with water molecules (N···H-O). acs.orgresearchgate.net |

| Hydrophobic | Aromatic π-system of pyridine (B92270) rings | π-π stacking interactions, aggregation in water. nih.govcmu.edu |

| Hydrophobic | Overall nonpolar character | NMR upfield shifts in ternary complexes, Log Kₒw of 1.50. nih.govrsc.org |

Computational and Theoretical Studies of 2,2 Bipyridine Hydration and Aqueous Interactions

Density Functional Theory (DFT) Calculations on Solvated 2,2'-Bipyridine (B1663995) and its Complexes

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the electronic structure and properties of 2,2'-bipyridine and its metal complexes in aqueous solutions. nih.govacs.orgresearchgate.netosti.gov DFT calculations allow for the investigation of solvated species by incorporating implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including explicit water molecules in the calculations. mdpi.com

Studies have utilized DFT to explore the formation of adducts between bis(2,2'-bipyridine)platinum(II) and various nitrogen bases in water, proposing a pseudo-five-coordinated complex. nih.gov Furthermore, DFT has been employed to assess the effects of substituents (such as -OH, -NH2, and -Br) on the electronic and structural properties of 2,2'-bipyridine derivatives. tandfonline.com These calculations have revealed that substituents can significantly alter properties like the HOMO-LUMO energy gap and solubility, with electron-donating groups generally increasing electron availability to the bipyridine system. tandfonline.com

DFT is also instrumental in studying the electronic structure of organometallic complexes containing 2,2'-bipyridine at different oxidation levels. acs.org For instance, calculations on ruthenium-polypyridyl complexes have been used to assign metal-to-ligand-charge-transfer (MLCT) transitions observed in their absorption spectra in solvents like ethanol (B145695) and water. acs.org The influence of the solvent on the binding energy of pyridine-containing ligands, including 2,2'-bipyridine, to metal ions like Ag(I) has also been successfully assessed using DFT. nih.gov

The table below summarizes the impact of different substituents on the calculated properties of 2,2'-bipyridine derivatives based on DFT studies. tandfonline.com

| Substituent | Position | Effect on HOMO-LUMO Gap | Effect on Ionization Potential (IP) | Effect on Absolute Electronegativity (χ) | Predicted Solubility (ΔGsolution) |

|---|---|---|---|---|---|

| -OH | ortho, meta, para | Reduction | Reduction | Reduction | More negative for para |

| -NH2 | ortho, meta, para | Greater reduction | Reduction | Reduction | More negative for para |

| -Br | ortho, meta, para | Reduction | Increase | Increase | Less negative for para |

Molecular Dynamics Simulations to Model Hydration Shells and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to model the dynamic behavior of molecules over time, providing detailed insights into the hydration shells and solvent effects around 2,2'-bipyridine and its complexes. researchgate.net These simulations can be performed using classical force fields or more advanced hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, such as the Car-Parrinello scheme. researchgate.net

MD simulations of the [Ru(bpy)3]2+ cation in water have revealed that the first solvation sphere is composed of chains of hydrogen-bonded water molecules that intercalate between the bipyridine ligands. researchgate.net This organized first shell, in turn, influences the structure of the second solvation sphere. researchgate.net The residence time of water molecules in the first hydration shell of [Ru(bpy)3]2+ has been calculated to be significantly longer (12.4 ps) than in bulk water (4.5 ps), indicating strong interactions between the complex and the surrounding water. researchgate.net

Furthermore, simulations have shown that the hydration structure around the [Ru(bpy)3]2+ complex consists of distinct hydration shells. diva-portal.org The first shell involves water molecules situated in the grooves between the bipyridine ligands, while the second and third shells are located at greater distances from the ruthenium center. diva-portal.org These detailed structural models derived from MD simulations are crucial for understanding the influence of the solvent on the photophysical and electrochemical properties of these important complexes. The complex network of water molecules in a binding pocket can be altered by ligand binding, a process that can be modeled to understand desolvation energy. nih.gov

Prediction of Acidity (pKa) and Redox Potentials of 2,2'-Bipyridine Derivatives in Aqueous Solution

Computational methods, particularly DFT, are widely used to predict the acidity (pKa) and redox potentials of 2,2'-bipyridine and its derivatives in aqueous solutions. researchgate.netrsc.org These predictions are vital for designing molecules with specific properties for applications such as organic flow batteries and catalysis. researchgate.net

Theoretical studies have shown a clear correlation between the functionalization of the 2,2'-bipyridine core and its physicochemical properties. For instance, the introduction of electron-withdrawing groups leads to an increase in the redox potential and an increase in molecular acidity (a lower pKa value). researchgate.net This relationship allows for the rational design of derivatives with tailored electrochemical behavior.

A comprehensive study calculated the redox potential and pKa for the second deprotonation of 156 different 2,2'-bipyridine derivatives. researchgate.net By calibrating these calculations with experimental data for a smaller subset of molecules, the study was able to reliably predict these properties for a large and diverse set of compounds. researchgate.net The ability to computationally screen libraries of derivatives for desired pKa and redox potential values significantly accelerates the discovery of new functional materials. The pKa of the one-electron reduced intermediate of 2,2'-bipyridine in aqueous solution has been determined to be 5.6. researchgate.net

The table below presents a selection of computationally predicted properties for substituted 2,2'-bipyridine derivatives, highlighting the influence of different functional groups.

| Derivative Functional Group | Predicted Effect on Redox Potential | Predicted Effect on Acidity (pKa) |

|---|---|---|

| Electron-withdrawing (e.g., -NO2, -C(O)R) | Increase | Decrease (more acidic) |

| Electron-donating (e.g., -NH2, -OCH3) | Decrease | Increase (less acidic) |

Theoretical Investigations of "Covalent Hydration" Reactions and Mechanistic Pathways

The concept of "covalent hydration," where a water molecule adds across a C=N bond of a heterocyclic ligand like 2,2'-bipyridine, has been a subject of significant theoretical investigation. nih.govacs.orgresearchgate.netosti.gov DFT calculations have been instrumental in exploring the plausibility and thermodynamics of such reactions, particularly in the context of metal complexes. nih.govacs.orgresearchgate.netosti.gov

Mechanistic pathways for reactions involving 2,2'-bipyridine complexes are also elucidated through computational studies. For water oxidation catalysts based on [Ru(bda)(L)2] (where bdaH2 is 2,2'-bipyridine-6,6'-dicarboxylic acid), a combination of experimental and computational work has provided a deeper understanding of the crucial O-O bond formation step. acs.org Theoretical models help to distinguish between different proposed mechanisms, such as the interaction of two metal-oxyl radicals (I2M) or the nucleophilic attack of a water molecule on a metal-oxyl species (WNA). acs.org

Advanced Materials and Nanosystems Incorporating 2,2 Bipyridine in Aqueous Environments

Synthesis and Aqueous Stability of Metal-Organic Frameworks (MOFs) with 2,2'-Bipyridine (B1663995) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers. The incorporation of 2,2'-bipyridine as a co-ligand or as a functionalized linker can enhance the stability and introduce specific functionalities to the MOF structure. The synthesis of water-stable MOFs is crucial for their practical applications in aqueous environments.

Researchers have successfully synthesized a variety of water-stable MOFs incorporating 2,2'-bipyridine. For instance, a zinc(II) coordination polymer, [Zn(Bpy)(DHTA)0.5]n, was synthesized under hydrothermal conditions. This complex demonstrated excellent thermal stability up to 380 °C and maintained its structural integrity after being immersed in water for three days, as confirmed by powder X-ray diffraction (PXRD). mdpi.com Similarly, a vanadium-based MOF (V/BP-MOF) synthesized using 2,2'-bipyridine-4,4'-dicarboxylic acid and vanadium(III) chloride in deionized water showed high thermal stability up to 320 °C. frontiersin.org

The choice of metal and the functionalization of the bipyridine ligand are critical in determining the structure and stability of the resulting MOF. A series of Mn(II)-based MOFs were prepared with 2,2'-bipyridyl derivatives, where the substitution of coordinated solvent molecules with the chelate bipyridine ligand was found to improve the general stability of the porous architecture. mdpi.com In another study, ten heterometallic Cu(II)-Ln(III) MOFs were synthesized using 2,2'-bipyridine-3,3'-dicarboxylic acid, resulting in three types of 3D frameworks with notable structural diversity depending on the lanthanide ion used. acs.org

The aqueous stability of these MOFs is a key parameter for their application. For example, tubular MOFs based on copper(II) phosphinates and bipyridine have shown high stability in water, which is attributed to the absence of more stable phases that could otherwise induce a slow transformation in an aqueous environment. rsc.org Conversely, studies on Zr-based MOFs like UiO-67 have shown that the incorporation of a 2,2'-bipyridine-5,5'-dicarboxylate linker can decrease chemical stability against protic solvents, including water, compared to simpler dicarboxylate linkers. researchgate.net

| MOF Designation | Metal Center(s) | Bipyridine Ligand | Synthesis Method | Reported Aqueous Stability | Reference |

| [Zn(Bpy)(DHTA)0.5]n | Zn(II) | 2,2'-Bipyridine | Hydrothermal | Stable in water for 3 days | mdpi.com |

| V/BP-MOF | V(III) | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Ultrasonic bath in water | Thermally stable up to 320°C | frontiersin.org |

| [Mn3(btdc)3(bpy)2]·4DMF | Mn(II) | 2,2'-Bipyridine | Solvothermal | Improved stability due to bpy coordination | mdpi.com |

| {[Ln2Cu(BPDC)4(H2O)6]·9H2O}n | Cu(II), Ln(III) | 2,2'-Bipyridine-3,3'-dicarboxylate | Solvothermal | Forms stable 3D frameworks | acs.org |

| Tubular Cu-phosphinate MOF | Cu(II) | 4,4'-Bipyridine | Not specified | Highly stable in hot water | rsc.org |

| ZrMOF-BIPY | Zr(IV) | 2,2'-Bipyridine-5,5'-dicarboxylate | Not specified | Lower stability in protic solvents | researchgate.net |

Design and Properties of Polymeric Systems with 2,2'-Bipyridine Moieties in Aqueous Media

Polymeric systems containing 2,2'-bipyridine moieties are of great interest for their potential applications in areas such as catalysis, sensing, and materials science, particularly in aqueous environments. The bipyridine unit can be incorporated into the polymer backbone or as a pendant group, imparting unique properties to the resulting macromolecule.

A study detailed the synthesis of polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid. acs.org These polymers exhibited moderate thermal stabilities, with decomposition temperatures ranging from 320 to 500 °C. acs.org The bipyridyl moieties within these polymers were capable of forming complexes with ruthenium, which enhanced the photosensitivity and charge carrier mobility of the materials. acs.org

The self-assembly of bipyridine-containing polymers in aqueous media is another area of active research. A bipyridine-based linear bolaamphiphile was designed to form ordered supramolecular polymers in water through a combination of aromatic and hydrophobic interactions. nih.govscispace.com The addition of acid to the aqueous solution induced a conformational switch in the 2,2'-bipyridine unit from a trans to a cis state, leading to a transformation from long fibers to shorter, thinner fibers. nih.govscispace.com This demonstrates how external stimuli can be used to control the morphology of such polymeric assemblies in water. nih.govscispace.com

Water-soluble polymers are particularly important for biological and environmental applications. Researchers have synthesized water-soluble conjugated polymers with sulfonate side chains and bipyridine units. mit.edu These anionic polymers were designed to interact with cationic biological compounds and showed strong blue emission in aqueous solutions. mit.edu The fluorescence of these polymers could be quenched by the addition of certain molecules, indicating their potential as biosensors. mit.edu Another approach involves the synthesis of well-defined, water-soluble hyperbranched polyamides through chain-growth condensation polymerization of an AB2 monomer containing a tri(ethylene glycol) methyl ether (TEG) chain. mdpi.com The resulting polymer was soluble in water and exhibited a lower critical solution temperature (LCST), a property that can be exploited for stimuli-responsive materials. mdpi.com

| Polymer Type | Bipyridine Monomer/Unit | Key Properties in Aqueous Media | Potential Application | Reference |

| Polyamides/Polyesters | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Moderate thermal stability (320-500°C); Ru-complexes enhance photosensitivity | Light-emitting devices, photosensitizers | acs.org |

| Supramolecular Polymer | Bipyridine-based linear bolaamphiphile | Forms fibers in water; acid-induced morphological change | Stimuli-responsive materials | nih.govscispace.com |

| Water-Soluble Conjugated Polymer | Bipyridine units with sulfonate side chains | Water-soluble, strong blue fluorescence, fluorescence quenching | Biosensors | mit.edu |

| Hyperbranched Polyamide | Pendant 2,2'-bipyridine moieties | Water-soluble, exhibits Lower Critical Solution Temperature (LCST) | Stimuli-responsive materials | mdpi.com |

Surface Immobilization of 2,2'-Bipyridine Complexes for Aqueous Applications

Immobilizing 2,2'-bipyridine and its metal complexes onto solid supports is a key strategy for developing heterogeneous catalysts, sensors, and adsorbents for use in aqueous environments. This approach offers advantages such as ease of separation, reusability, and enhanced stability of the active species.

Silica (B1680970) gel is a common support for the immobilization of 2,2'-bipyridine due to its high surface area and chemical stability. A method was developed to attach 2,2'-bipyridine onto a silica gel surface through a two-step reaction, resulting in a material capable of sequestering heavy metal ions like copper, cadmium, and lead from aqueous solutions. scispace.comresearchgate.net The modified silica showed a high adsorption capacity for these metal ions. scispace.comresearchgate.net In another approach, iron(II) tris(2,2'-bipyridine) complexes were immobilized in organosulfonate-functionalized nanostructured silica thin films. nih.gov The immobilization was achieved by first impregnating the film with an aqueous solution of iron(II) sulfate (B86663), followed by dipping in a solution of the bipyridine ligand. nih.gov

Carbon-based materials, such as carbon nanotubes (CNTs) and graphene oxide (GO), are also excellent platforms for immobilizing bipyridine complexes for electrochemical applications in water. A manganese(bipyridine)-pyrene catalyst was anchored onto a multi-walled carbon nanotube (MWCNT) electrode via π-π stacking. acs.orgnih.gov This immobilized system demonstrated electrocatalytic reduction of CO2 in a fully aqueous solution, with the product selectivity between CO and formate (B1220265) being tunable by the catalyst loading on the electrode surface. acs.orgnih.gov Similarly, a new bipyridine-containing manganese(II) complex was non-covalently functionalized onto graphene oxide and used to modify a glassy carbon electrode for efficient hydrogen gas production from alkaline solutions. wiley.com

The immobilization of rhodium-bipyridine complexes has been explored for the electrochemical regeneration of nicotinamide (B372718) cofactors. While covalent attachment strategies sometimes led to inactivation of the catalyst, adsorption of the [Cp*Rh(bpy)Cl]+ complex onto single-walled carbon nanotubes via π-stacking proved to be an effective method for achieving stable catalytic responses for NAD+ reduction in aqueous media. researchgate.net

| Support Material | Immobilized Species | Immobilization Method | Aqueous Application | Key Finding | Reference |

| Silica Gel | 2,2'-Bipyridine | Covalent attachment | Sequestration of Cu(II), Cd(II), Pb(II) | High adsorption capacity for heavy metals | scispace.comresearchgate.net |

| Carbon Nanotubes | [MnBr(bpy)(CO)3]-pyrene | π-π stacking | Electrocatalytic CO2 reduction | Product selectivity tunable by catalyst loading | acs.orgnih.gov |

| Graphene Oxide | [(BPy)2MnCl2] | Non-covalent functionalization | Electrocatalytic hydrogen evolution | High catalytic activity and stability in alkaline solution | wiley.com |

| Single-Walled Carbon Nanotubes | [Cp*Rh(bpy)Cl]+ | Adsorption via π-stacking | Electrochemical NAD+ reduction | Stable and efficient catalytic response | researchgate.net |

| Silica Nanoparticles | Ru(bpy)3Cl2 | One-step Stöber method | Electrogenerated chemiluminescence detection | Enhanced ECL signals and stability | researchgate.net |

Role of 2,2'-Bipyridine in Nanoparticle Formation and Aqueous Catalysis

2,2'-Bipyridine and its derivatives play a crucial role in the synthesis and stabilization of metal nanoparticles (NPs) in aqueous solutions, which are then utilized for various catalytic applications. The bipyridine ligand can act as a capping agent, controlling the size and preventing the aggregation of nanoparticles, and can also participate directly in the catalytic process.